molecular formula C11H19NO3 B15219920 tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate

tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No.: B15219920
M. Wt: 213.27 g/mol
InChI Key: SLUIOTXJDMMVHJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxybicyclo[310]hexan-6-yl)carbamate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug precursor or intermediate. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of biological targets and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-methoxybicyclo[3.1.0]hexan-6-yl)carbamate
  • tert-Butyl (3-aminobicyclo[3.1.0]hexan-6-yl)carbamate
  • tert-Butyl (3-chlorobicyclo[3.1.0]hexan-6-yl)carbamate

Uniqueness

tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate is unique due to the presence of the hydroxy group, which imparts distinct reactivity and interaction capabilities. This differentiates it from similar compounds that may have other functional groups, such as methoxy, amino, or chloro groups. The hydroxy group allows for specific hydrogen bonding interactions and can influence the compound’s solubility and stability.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-6-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-7-4-6(13)5-8(7)9/h6-9,13H,4-5H2,1-3H3,(H,12,14)

InChI Key

SLUIOTXJDMMVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CC(C2)O

Origin of Product

United States

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